molecular formula C11H10ClN3O4S B11294607 N-(3-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(3-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11294607
M. Wt: 315.73 g/mol
InChI Key: UELNDWUOZKIWMY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, a methyl group, and a sulfonamide group attached to a dihydropyrimidine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(3-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyrimidine ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted in the presence of an acid catalyst.

    Introduction of the sulfonamide group: This step involves the reaction of the dihydropyrimidine intermediate with a sulfonyl chloride in the presence of a base.

    Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(3-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving bacterial and fungal infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes in microorganisms, leading to their death. The compound may also interact with cellular receptors and signaling pathways, modulating various biological responses.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)anthranilic acid: This compound also contains a chlorophenyl group and exhibits similar biological activities.

    N-(3-chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide: This derivative lacks the hydroxy group but shares other structural features.

    N-(3-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide: This compound has a carboxamide group instead of a sulfonamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10ClN3O4S

Molecular Weight

315.73 g/mol

IUPAC Name

N-(3-chlorophenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C11H10ClN3O4S/c1-6-9(10(16)14-11(17)13-6)20(18,19)15-8-4-2-3-7(12)5-8/h2-5,15H,1H3,(H2,13,14,16,17)

InChI Key

UELNDWUOZKIWMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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